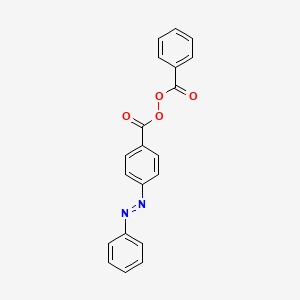
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a benzoyl group, a phenyldiazenyl group, and a benzenecarboperoxoate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate can be synthesized through the reaction of benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction typically involves the following steps:
Preparation of Benzoyl Chloride: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride.
Reaction with Hydrogen Peroxide: Benzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows[ 2 \text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of the peroxide group.
Reduction: It can be reduced to form benzoyl alcohol and other related compounds.
Substitution: The benzoyl and phenyldiazenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Benzoyl peroxide and related peroxides.
Reduction: Benzoyl alcohol and related alcohols.
Substitution: Substituted benzoyl and phenyldiazenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in studies involving oxidative stress and free radical biology.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of plastics, textiles, and as a bleaching agent.
Wirkmechanismus
The mechanism of action of benzoyl 4-phenyldiazenylbenzenecarboperoxoate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These radicals interact with various molecular targets, including proteins and nucleic acids, causing oxidative damage and disrupting cellular functions. The compound’s antimicrobial and anticancer properties are attributed to its ability to generate reactive oxygen species that induce cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: A widely used compound in acne treatment and polymerization reactions.
Dibenzoyl Peroxide: Similar in structure and used in similar applications as benzoyl peroxide.
Phenyldiazenylbenzenecarboperoxoate: Shares structural similarities and exhibits similar chemical reactivity.
Uniqueness
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the presence of both benzoyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound.
Eigenschaften
CAS-Nummer |
65767-40-0 |
|---|---|
Molekularformel |
C20H14N2O4 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
benzoyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-26-20(24)16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
AYBHPPKSILWNGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


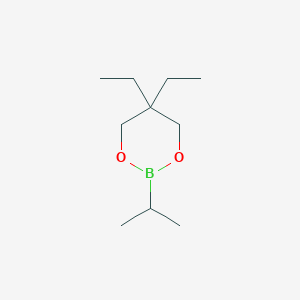
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
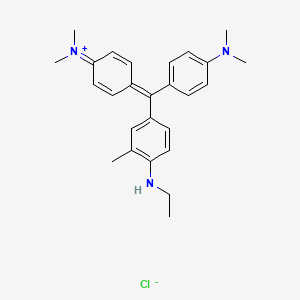
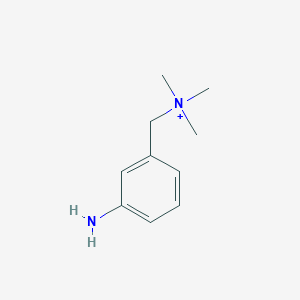
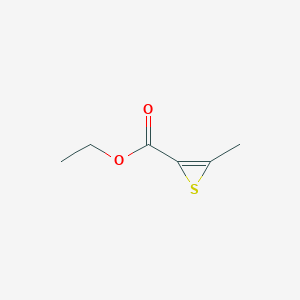
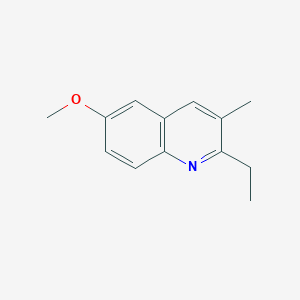
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
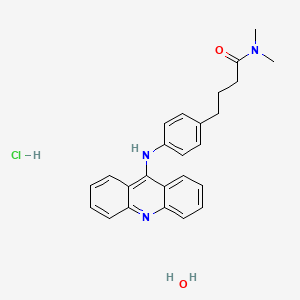
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
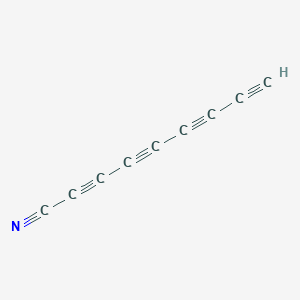
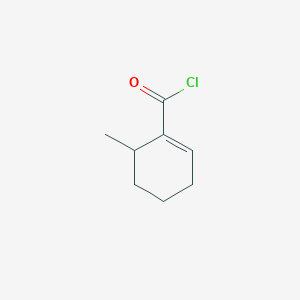

![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
